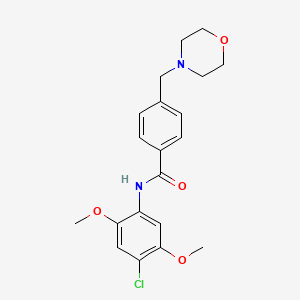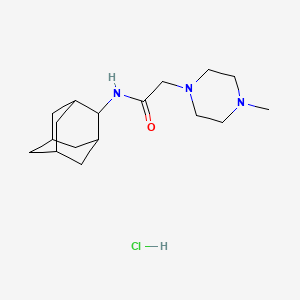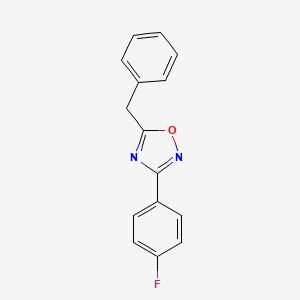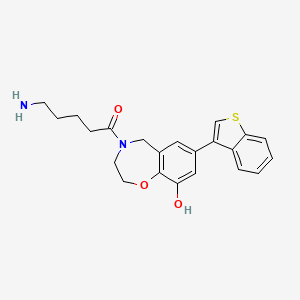
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, commonly known as CDMB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMB is a benzamide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of CDMB is not fully understood. However, it has been suggested that CDMB may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes can lead to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects. For example, CDMB can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CDMB can also inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, CDMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB has several advantages for lab experiments. For example, CDMB is relatively easy to synthesize and can be obtained in high purity. Additionally, CDMB has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using CDMB in lab experiments. For example, the mechanism of action of CDMB is not fully understood, which can make it difficult to interpret results. Additionally, CDMB may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of CDMB. One direction is to further elucidate the mechanism of action of CDMB. This can be done through the use of biochemical and cell-based assays. Another direction is to investigate the potential of CDMB as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, it may be useful to explore the potential of CDMB as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate the potential of CDMB as a tool for studying the role of COX-2 and PDE4 in various biological processes.
Synthesemethoden
CDMB can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-(chloromethyl)benzoic acid to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with morpholine to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-morpholinylmethyl)benzamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
CDMB has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that CDMB has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Another study found that CDMB can inhibit the growth of cancer cells in vitro and in vivo. Additionally, CDMB has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-18-12-17(19(26-2)11-16(18)21)22-20(24)15-5-3-14(4-6-15)13-23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQMFGKVMZOXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5346447.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5346458.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5346461.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
![3',4'-difluoro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5346502.png)